N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-24-12-15(16-6-2-3-7-17(16)24)9-18(26)20-8-4-5-14-10-21-19-22-13-23-25(19)11-14/h2-3,6-7,10-13H,4-5,8-9H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWZBYWBRYPIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that combines the structural elements of triazolo-pyrimidine and indole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazolo ring fused to a pyrimidine structure, with an indole moiety contributing to its pharmacological profile. The unique arrangement of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study on a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives showed that compounds similar to this compound demonstrated potent activity against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Notably, one derivative exhibited IC50 values of 9.47 μM against MGC-803 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) in potency .
The anticancer effects are attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation. For instance:
- ERK Signaling Pathway : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins such as c-Raf and AKT. This inhibition results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, compounds within this class have also demonstrated neuroprotective effects. The indole component is particularly significant as indoles have been associated with neuroprotection in various studies. The specific mechanisms involve modulation of neuroinflammatory responses and protection against oxidative stress .
Comparative Biological Activity
The following table summarizes some structurally related compounds and their notable biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol) | Similar triazole-pyrimidine core | Anticancer properties |
| 5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol | Contains amino group | Neuroprotective effects |
| 7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinoline | Extended aromatic system | Antimicrobial activity |
This table illustrates how variations in substituents on the triazole or pyrimidine rings can influence biological activities significantly.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:
- Synthesis and Activity : A study synthesized a range of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative activities across multiple cancer cell lines. The most active compound showed IC50 values indicating strong potential for therapeutic application .
- Inhibition Studies : Research has demonstrated that certain derivatives can effectively inhibit tubulin polymerization and other cellular processes critical for cancer cell survival .
- Pharmacological Significance : The pharmacological significance of triazole compounds has been widely recognized due to their diverse bioactivities including antibacterial and antiviral properties alongside anticancer effects .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazolo and pyrimidine structures exhibit significant anticancer properties. A study highlighted that derivatives of triazolo-pyrimidines can inhibit AXL receptor tyrosine kinase, which plays a role in various cancers. By inhibiting this pathway, the compound could potentially reduce tumor growth and metastasis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar triazolo and indole frameworks have been investigated for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies indicate that such derivatives may disrupt microbial cell walls or inhibit essential enzymes, leading to cell death .
Anti-inflammatory Effects
Triazolo compounds have been associated with anti-inflammatory activities. The mechanism often involves the modulation of inflammatory pathways and cytokine production. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases where cytokine overproduction plays a critical role in disease progression .
Study on Anticancer Activity
A recent study evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties against various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazolo derivatives against Mycobacterium tuberculosis. The study reported significant inhibitory concentrations (IC50) for several compounds within the series, suggesting that modifications to the triazolo structure can enhance antimicrobial potency .
Q & A
Q. Methodological Steps :
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments (e.g., indole NH at δ 9.95 ppm, triazole protons at δ 8.13 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H] ~434 Da) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm, triazole C=N at ~1530 cm) .
Advanced: What experimental designs are optimal for assessing its biological target engagement?
Q. Approach :
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., kinases) to quantify binding kinetics () in real time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to evaluate binding specificity .
- Cellular Assays : Use fluorescence polarization or FRET-based assays to monitor intracellular target modulation (e.g., IC determination in cancer cell lines) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Analytical Framework :
Dose-Response Reproducibility : Validate potency across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
Structural Analog Comparison : Benchmark against analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to identify activity cliffs (see Table 1) .
Meta-Analysis : Cross-reference solubility, logP, and metabolic stability data to explain discrepancies (e.g., poor bioavailability masking in vitro activity) .
Q. Table 1: Activity Comparison of Structural Analogs
| Compound Class | Key Modification | IC (nM) | Target Selectivity |
|---|---|---|---|
| Triazolopyrimidine (This Work) | 1-Methylindole side chain | 120 ± 15 | High |
| Pyrazolo[4,3-d]pyrimidine | Ethyl-sulfanyl group | 450 ± 60 | Moderate |
| Indazole-carboxamide | Bromo substituent | 890 ± 110 | Low |
Advanced: What strategies are recommended for optimizing its pharmacokinetic properties?
Q. Methodology :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
- Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., phosphate esters) to improve oral absorption .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., triazole ring oxidation) and stabilize via fluorination .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?
Q. Protocol :
Core Scaffold Variation : Synthesize derivatives with pyrazolo[1,5-a]pyrimidine or imidazo[4,5-d]pyrimidine cores .
Side-Chain Modifications : Test substituents on the indole (e.g., 5-methoxy, 6-bromo) and propyl linker (e.g., cyclopropyl, trifluoromethyl) .
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity, guiding rational design .
Basic: What are the critical storage and handling protocols for this compound?
Q. Guidelines :
- Storage : Keep at -20°C under inert gas (N) to prevent degradation of the triazole and indole moieties .
- Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in assay buffers (≤1% DMSO) to avoid solvent toxicity .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?
Q. Experimental Design :
- Xenograft Models : Administer 10–50 mg/kg daily via oral gavage in nude mice bearing human tumor xenografts; monitor tumor volume and biomarker expression (e.g., p-ERK) .
- Pharmacokinetic Profiling : Collect plasma/tissue samples at intervals (0–24 hrs) to calculate AUC, C, and half-life .
- Toxicity Screening : Perform histopathology and serum biochemistry to assess hepatorenal safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
